molecular formula C16H26N4O4S B2604491 3-[1-(cyclopropanesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2178771-96-3

3-[1-(cyclopropanesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

货号: B2604491
CAS 编号: 2178771-96-3
分子量: 370.47
InChI 键: SNHNWJGUEFTGEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-[1-(cyclopropanesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a potent and selective ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a Ste20-related serine/threonine kinase that functions as a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway and is implicated in the control of insulin resistance and inflammation . This compound demonstrates high efficacy in inhibiting MAP4K4 kinase activity, which has been leveraged in research to investigate the role of this kinase in cancer cell motility, invasion, and tumor metastasis . Its research utility extends to the study of metabolic diseases, where MAP4K4 inhibition has been shown to enhance GLUT4 translocation and glucose uptake in insulin-resistant adipocytes, positioning it as a valuable tool for probing signaling pathways in diabetes and obesity. The cyclopropanesulfonyl group contributes to its selectivity profile, making it a critical pharmacological probe for dissecting MAP4K4-dependent processes from those of related kinases in complex biological systems.

属性

IUPAC Name

4-cyclopropyl-5-(1-cyclopropylsulfonylpiperidin-3-yl)-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-24-10-9-19-16(21)20(13-4-5-13)15(17-19)12-3-2-8-18(11-12)25(22,23)14-6-7-14/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHNWJGUEFTGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(cyclopropanesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropanesulfonyl chloride under basic conditions.

    Formation of the Triazolone Moiety: The triazolone ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the methoxyethyl group.

    Reduction: Reduction reactions can target the sulfonyl group and the triazolone moiety.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the piperidine ring and the triazolone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve bases or acids as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

科学研究应用

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with unique properties.

作用机制

The mechanism of action of 3-[1-(cyclopropanesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

相似化合物的比较

Comparison with Similar Compounds

Triazolone derivatives are widely studied for their diverse biological activities. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Known Applications/Activity
Target Compound 1,2,4-triazol-5-one Cyclopropanesulfonyl, piperidin-3-yl, cyclopropyl, 2-methoxyethyl Hypothesized herbicidal activity
Carfentrazone-ethyl (唑酮草酯) 1,2,4-triazol-5-one Ethyl ester, trifluoromethylphenyl, chlorophenyl Broad-spectrum herbicide
3-(4-Amino-3-methyl-5-sulfanylidene... 1,2,4-triazole-5-thione Furyl, phenyl, methyl, sulfanylidene Research compound (structural study)

Key Observations

Core Structure Differences :

  • The target compound and carfentrazone-ethyl share the 1,2,4-triazol-5-one core, which is critical for herbicidal activity in carfentrazone-ethyl .
  • In contrast, the compound in features a 1,2,4-triazole-5-thione core, where the oxygen atom in triazolone is replaced by sulfur. This substitution may reduce oxidative stability but enhance metal-binding properties .

Substituent Effects: Cyclopropane Groups: Both the target compound and carfentrazone-ethyl incorporate cyclopropane rings, which are known to improve metabolic resistance in agrochemicals. Piperidine vs. Aromatic Substituents: The piperidine moiety in the target compound could confer basicity and hydrogen-bonding capacity, differing from the aromatic substituents in carfentrazone-ethyl. This may influence target selectivity (e.g., acetolactate synthase inhibition in herbicides) .

Biological Activity: Carfentrazone-ethyl is a commercial herbicide effective against broadleaf weeds, leveraging rapid absorption and translocation in plants . The target compound’s methoxyethyl group may modulate solubility and systemic movement, but its efficacy remains unverified in the provided evidence.

生物活性

The compound 3-[1-(cyclopropanesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (referred to as Triazolone) is a complex organic molecule notable for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Triazolone features a piperidine ring, a triazolone moiety, and cyclopropyl groups. Its unique structure may contribute to its biological activity, particularly in drug development.

Structural Characteristics

Property Details
IUPAC Name 4-cyclopropyl-5-(1-cyclopropylsulfonylpiperidin-3-yl)-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Molecular Formula C16H26N4O4S
Molecular Weight 370.46 g/mol

The mechanism of action for Triazolone involves its interaction with various molecular targets. It is hypothesized that the compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction could lead to therapeutic effects against various diseases.

Biological Activities

Research indicates that Triazolone may exhibit a range of biological activities:

Antimicrobial Activity

Studies on cyclopropane derivatives have shown significant antimicrobial properties. Triazolone's structural components may enhance its efficacy against various pathogens:

  • Antibacterial Activity : Compounds similar to Triazolone have demonstrated moderate activity against Staphylococcus aureus and Escherichia coli. For instance, derivatives with cyclopropane rings have been reported to inhibit bacterial growth effectively .
  • Antifungal Activity : Research indicates potential antifungal properties against species such as Candida albicans, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 16 μg/mL .

Case Studies

Several studies have explored the biological activities of compounds related to Triazolone:

  • Cyclopropane Derivatives : A comprehensive review highlighted diverse biological properties ranging from enzyme inhibition to antiviral effects. The introduction of cyclopropane rings often enhances overall biological potency .
  • Synthesis and Evaluation : In vitro studies on synthesized derivatives revealed promising antibacterial and antifungal activities. For example, specific modifications led to improved efficacy against resistant strains .

Comparative Analysis with Similar Compounds

Triazolone can be compared with other cyclopropane-containing compounds to evaluate its unique properties:

Compound Biological Activity Notes
1-(Cyclopropanesulfonyl)piperidin-3-yl]methanolModerate antibacterialStructural similarity enhances activity
N-[(3R)-1-(cyclopropanesulfonyl)piperidin-3-yl]-...AntimicrobialEffective against multiple pathogens

常见问题

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Piperidine functionalization : Introduction of the cyclopropanesulfonyl group via nucleophilic substitution or acylation, often using cyclopropanesulfonyl chloride under basic conditions .
  • Triazolone ring formation : Cycloaddition or condensation reactions between hydrazine derivatives and carbonyl precursors. Solvents like ethanol or DMF and catalysts (e.g., Cs₂CO₃) are critical for yield optimization .
  • Final alkylation : Attachment of the 2-methoxyethyl group using alkyl halides or epoxide ring-opening reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns and confirms cyclopropane, piperidine, and triazolone moieties .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, validating stereochemistry and bond lengths .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the key challenges in purifying this compound?

  • Byproduct removal : Column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures isolates the target compound from unreacted intermediates .
  • Stereochemical purity : Chiral HPLC or crystallization in polar solvents ensures enantiomeric excess .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Crystallographic validation : SHELXL refines X-ray structures to resolve discrepancies in proton assignments .
  • DFT calculations : Computational NMR shift predictions (using Gaussian or ORCA) cross-validate experimental data, addressing ambiguities in tautomerism or conformational flexibility .

Q. What strategies optimize reaction yields for the triazolone ring formation?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For example, using DMF at 80°C with Cs₂CO₃ improves cyclization efficiency .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions in multi-step syntheses .

Q. How can researchers address low stability of intermediates during synthesis?

  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butyloxycarbonyl for amines) to prevent decomposition .
  • Low-temperature protocols : Conduct acylation or sulfonylation steps at 0–5°C to stabilize sensitive intermediates .

Q. What computational tools predict biological activity or binding modes?

  • Molecular docking (AutoDock/Vina) : Screens potential targets (e.g., enzymes, receptors) by simulating ligand-protein interactions .
  • QSAR models : Correlates structural features (e.g., logP, polar surface area) with activity data from analogous triazolone derivatives .

Methodological Considerations

Q. What experimental controls are essential for reproducibility?

  • Negative controls : Exclude catalysts or reactants to confirm their necessity .
  • Inert atmosphere : Use argon/nitrogen to prevent oxidation of sulfonyl or cyclopropane groups .

Q. How to analyze regioselectivity in cyclopropane sulfonylation?

  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC or in situ IR to determine dominant pathways .
  • Isotopic labeling : ¹³C-labeled cyclopropane precursors track sulfonylation sites .

Q. What are best practices for reporting crystallographic data?

  • ORTEP-3 diagrams : Visualize thermal ellipsoids and hydrogen bonding networks .
  • CIF validation : Use checkCIF to ensure compliance with IUCr standards .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity results across studies?

  • Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines) .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain variability in in vivo vs. in vitro data .

Q. What statistical methods resolve batch-to-batch variability in synthesis?

  • ANOVA : Identifies significant factors (e.g., solvent purity, catalyst source) contributing to yield differences .
  • Multivariate analysis : PCA or PLS-DA models correlate process parameters with product quality .

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